5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride
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Overview
Description
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C7H11N3O2·HCl. It is a derivative of pentanoic acid, where a 1H-1,2,3-triazole ring is attached to the fifth carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst.
Attachment to Pentanoic Acid: The triazole ring is then attached to pentanoic acid through a substitution reaction, where the triazole replaces a leaving group on the pentanoic acid chain.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The triazole ring can participate in substitution reactions, where different functional groups replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with different hydrogenation levels .
Scientific Research Applications
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A versatile ligand used in the synthesis of supramolecular metallogels.
1H-1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substitution patterns, used in various chemical and biological applications.
Uniqueness
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the pentanoic acid chain. This structure imparts distinct chemical properties and biological activities, making it valuable for research and industrial applications .
Properties
CAS No. |
2613381-56-7 |
---|---|
Molecular Formula |
C7H12ClN3O2 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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